

# Amcenestrant's Journey Ends: A Technical Analysis of the Discontinued Clinical Development Program

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | Amcenestrant |           |  |  |  |  |
| Cat. No.:            | B610687      | Get Quote |  |  |  |  |

The promising trajectory of **amcenestrant**, an investigational oral selective estrogen receptor degrader (SERD), came to an abrupt halt in August 2022. Sanofi, the pharmaceutical giant behind the drug, announced the discontinuation of its global clinical development program.[1] [2] This decision, driven by disappointing clinical trial results, sent ripples through the oncology research community, particularly for those invested in developing novel endocrine therapies for breast cancer. This in-depth guide provides a technical overview of the core reasons behind the termination of the **amcenestrant** program, focusing on the critical clinical trial data and experimental designs that sealed its fate.

The primary catalyst for the discontinuation was the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial.[1][3] An Independent Data Monitoring Committee (IDMC) recommended stopping the trial, concluding that **amcenestrant**, in combination with palbociclib, did not meet the prespecified boundary for continuation when compared to the control arm.[1][4] This pivotal failure, coupled with an earlier setback in the Phase 2 AMEERA-3 trial, ultimately led to the cessation of all **amcenestrant** studies, including the AMEERA-6 trial in early-stage breast cancer.[1][5]

# Mechanism of Action: A Selective Attack on the Estrogen Receptor



Amcenestrant was designed as a potent, oral SERD to combat estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Its mechanism of action centered on binding to the estrogen receptor, leading to its degradation and thereby inhibiting the ER signaling pathway that fuels tumor growth.[6][7] Preclinical studies demonstrated its ability to induce robust ER degradation and antitumor activity in various breast cancer models, including those with ERα mutations.[8]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **Amcenestrant**'s mechanism of action.

# The AMEERA Clinical Trial Program: A Tale of Two Trials



The clinical development of **amcenestrant** hinged on the AMEERA program, a series of trials designed to evaluate its efficacy and safety in different settings of ER+/HER2- breast cancer. The ultimate decision to halt the program was a direct consequence of the outcomes of the AMEERA-3 and AMEERA-5 studies.

### **AMEERA-3: A Monotherapy Setback**

The Phase 2 AMEERA-3 trial was an open-label, randomized study that evaluated **amcenestrant** as a monotherapy compared to the physician's choice of endocrine treatment in patients with locally advanced or metastatic ER+/HER2- breast cancer who had progressed on or after hormonal therapies.[9][10] The trial did not meet its primary endpoint of improving progression-free survival (PFS).[9][11]

- Study Design: A prospective, open-label, randomized, international Phase 2 trial.[11][12]
- Patient Population: 290 patients with ER+/HER2- advanced breast cancer who had progressed after one or two previous lines of endocrine therapy.[11]
- Randomization: Patients were randomized 1:1 to receive either amcenestrant (400 mg once daily) or the treatment of physician's choice (TPC), which included fulvestrant or an aromatase inhibitor.[12]
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent central review.[9][13]
- Stratification Factors: Presence or absence of visceral metastases, previous or no treatment with a CDK4/6 inhibitor, and ECOG performance status (0 or 1).[13]

| Endpoint                                      | Amcenestrant<br>(n=143) | Treatment of<br>Physician's<br>Choice (n=147) | Hazard Ratio<br>(95% CI)  | p-value (one-<br>sided)       |
|-----------------------------------------------|-------------------------|-----------------------------------------------|---------------------------|-------------------------------|
| Median<br>Progression-Free<br>Survival (mPFS) | 3.6 months              | 3.7 months                                    | 1.051 (0.789 to<br>1.4)   | 0.643                         |
| Overall Survival<br>(OS)                      | Immature Data           | Immature Data                                 | 0.913 (0.595 to<br>1.403) | Not statistically significant |



Data sourced from ASCO Publications.[11][13]

While **amcenestrant** showed a numerical improvement in PFS in patients with a baseline ESR1 mutation (3.7 vs. 2.0 months), this was not statistically significant and did not salvage the overall negative result of the trial.[11] No new safety signals were identified.[9]



Click to download full resolution via product page

Figure 2: Experimental workflow for the AMEERA-3 clinical trial.

# **AMEERA-5: The Final Blow in a First-Line Setting**

The AMEERA-5 trial was a large, randomized, double-blind Phase 3 study designed to evaluate the efficacy and safety of **amcenestrant** in combination with the CDK4/6 inhibitor palbociclib as a first-line treatment for patients with ER+/HER2- advanced breast cancer.[1][2] The trial was stopped prematurely for futility based on the recommendation of an IDMC.[1][14]



- Study Design: A randomized, double-blind, double-dummy, international Phase 3 trial.[15][16]
- Patient Population: 1,068 patients with ER+/HER2- advanced breast cancer who had not received any prior systemic anticancer therapies for advanced disease.[2][14]
- Randomization: Patients were randomized 1:1 to receive either amcenestrant (200 mg once daily) plus palbociclib or letrozole (2.5 mg once daily) plus palbociclib.[15][16]
- Primary Endpoint: Progression-free survival (PFS).[2][17]
- Stratification Factors: De novo metastatic disease, postmenopausal status, and visceral metastasis.[18]

| Endpoint                           | Amcenestrant<br>+ Palbociclib<br>(n=534)            | Letrozole +<br>Palbociclib<br>(n=534) | Hazard Ratio<br>(95% CI)  | p-value (one-<br>sided) |
|------------------------------------|-----------------------------------------------------|---------------------------------------|---------------------------|-------------------------|
| Progression-Free<br>Survival (PFS) | Did not meet prespecified boundary for continuation | Control Arm                           | 1.209 (0.939 to<br>1.557) | 0.9304                  |
| 6-month PFS rate                   | 82.7%                                               | 86.9%                                 | -                         | -                       |

Data from the interim analysis as reported in ASCO Publications.[15][16]

The interim analysis, with a median follow-up of 8.4 months, showed that the **amcenestrant** combination did not demonstrate superiority over the standard-of-care combination of letrozole and palbociclib.[15] Importantly, no new safety signals were observed.[1][17]





Click to download full resolution via product page

Figure 3: Logical relationship for the discontinuation of the **Amcenestrant** program.

# Conclusion: A Sobering Reminder of Drug Development Challenges

The discontinuation of the **amcenestrant** clinical development program serves as a stark reminder of the inherent risks and high failure rates in oncology drug development. Despite a promising preclinical profile and a sound scientific rationale, **amcenestrant** failed to demonstrate a clinical benefit over existing standard-of-care therapies in two well-designed clinical trials. The lack of efficacy in both the second-/third-line monotherapy setting (AMEERA-



3) and the first-line combination setting (AMEERA-5) provided a clear and unequivocal basis for Sanofi's decision to terminate the program. While disappointing for patients and researchers, the data generated from the AMEERA trials will undoubtedly contribute to the broader scientific understanding of endocrine therapies in breast cancer and inform the development of future novel agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sanofi provides update on amcenestrant clinical development program [sanofi.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Press Release: Sanofi provides update on amcenestrant [globenewswire.com]
- 4. Sanofi terminates breast cancer trial, approval prospects plummet [clinicaltrialsarena.com]
- 5. Phase III Flop Ends Sanofi's SERD Breast Cancer Candidate BioSpace [biospace.com]
- 6. Early amcenestrant data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Press Release: Sanofi provides update on Phase 2 study evaluating amcenestrant in ER+/HER2- advanced or metastatic breast cancer [sanofi.com]
- 10. Sanofi's oral therapy fails to meet primary endpoint in breast cancer trial [clinicaltrialsarena.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Randomized Phase III Study of Amcenestrant Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Amcenestrant's Journey Ends: A Technical Analysis of the Discontinued Clinical Development Program]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b610687#reasons-for-thediscontinuation-of-the-amcenestrant-clinical-development-program]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com